3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime
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Overview
Description
3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime is a chemical compound belonging to the family of benzaldehyde nitroalkenes . It has the molecular formula C14H12N2O3S and a molecular weight of 288.32 . This compound is characterized by the presence of a nitro group, a phenylsulfanyl group, and an O-methyloxime group attached to a benzene ring.
Preparation Methods
The synthesis of 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime typically involves multiple steps. One common method includes the nitration of 4-(phenylsulfanyl)benzaldehyde, followed by the formation of the O-methyloxime derivative . The reaction conditions often require the use of strong acids for nitration and specific reagents for the oxime formation. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields .
Chemical Reactions Analysis
3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfanyl group can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include strong acids, reducing agents like hydrogen gas, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime involves its interaction with molecular targets such as enzymes and proteins. The nitro group and the phenylsulfanyl group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of protein-protein interactions .
Comparison with Similar Compounds
3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime can be compared with other similar compounds such as:
4-(phenylsulfanyl)benzaldehyde: Lacks the nitro and O-methyloxime groups, making it less reactive in certain chemical reactions.
3-nitrobenzaldehyde: Lacks the phenylsulfanyl and O-methyloxime groups, affecting its chemical properties and reactivity.
4-(phenylsulfanyl)benzenecarbaldehyde:
Properties
IUPAC Name |
(E)-N-methoxy-1-(3-nitro-4-phenylsulfanylphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-15-10-11-7-8-14(13(9-11)16(17)18)20-12-5-3-2-4-6-12/h2-10H,1H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPXQVPBNXEHNN-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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